molecular formula C7H7F3N2O2 B12228771 4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide

4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide

Cat. No.: B12228771
M. Wt: 208.14 g/mol
InChI Key: OXGFGKZVUFMIES-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-(1,2-oxazol-3-yl)butanamide is a synthetic compound characterized by the presence of trifluoromethyl and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide typically involves the trifluoroacylation of oxazoles. One scalable and cost-effective method involves the reaction of oxazoles with trifluoroacetic anhydride under controlled conditions . This method has been demonstrated to produce the desired ketones in significant quantities, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic route, with optimizations for large-scale operations. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-(1,2-oxazol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-N-(1,2-oxazol-3-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-N-(1,2-oxazol-3-yl)butanamide is unique due to the combination of its trifluoromethyl and oxazole groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)3-1-6(13)11-5-2-4-14-12-5/h2,4H,1,3H2,(H,11,12,13)

InChI Key

OXGFGKZVUFMIES-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1NC(=O)CCC(F)(F)F

Origin of Product

United States

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